molecular formula C17H18BrN5 B216139 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

货号 B216139
分子量: 372.3 g/mol
InChI 键: NDDGLLZZNPXKTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazolopyridazines and has been found to exhibit promising pharmacological properties.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. PDE5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation. Inhibition of PDE5 by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine results in increased levels of cGMP, leading to vasodilation and improved blood flow. JNK and GSK-3β are enzymes that are involved in the regulation of cell survival, proliferation, and differentiation. Inhibition of these enzymes by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent inhibitory activity against PDE5, JNK, and GSK-3β, leading to vasodilation, apoptosis, and inhibition of tumor growth, respectively. In addition, 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

实验室实验的优点和局限性

The advantages of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying their functions and potential therapeutic applications. However, the limitations of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high cost and limited availability. The synthesis of this compound is complex and time-consuming, and it may not be feasible for some research labs to produce it in large quantities.

未来方向

There are several future directions for research on 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. One potential area of research is the development of this compound as a therapeutic agent for cancer and other diseases. The inhibition of JNK and GSK-3β by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth, making it a promising candidate for cancer treatment. Another potential area of research is the optimization of the synthesis method for this compound, with the aim of improving yield and reducing cost. This would make it more accessible to researchers and facilitate further studies on its pharmacological properties.

合成方法

The synthesis of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-bromoaniline with 4-methylpiperidine in the presence of triethyl orthoformate and acetic anhydride. The resulting intermediate is then reacted with 2-amino-5-bromopyridine in the presence of acetic acid and triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the procedure has been optimized for high yield and purity.

科学研究应用

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), c-Jun N-terminal kinase (JNK), and glycogen synthase kinase-3β (GSK-3β). These enzymes and receptors are involved in various physiological and pathological processes, and their inhibition has been implicated in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

属性

产品名称

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

分子式

C17H18BrN5

分子量

372.3 g/mol

IUPAC 名称

3-(4-bromophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18BrN5/c1-12-8-10-22(11-9-12)16-7-6-15-19-20-17(23(15)21-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3

InChI 键

NDDGLLZZNPXKTM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

规范 SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。